クマリン

概要

説明

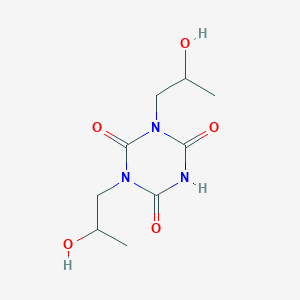

Coumarin is a naturally occurring compound found in a variety of plants, including cinnamon and tonka bean. It is a versatile molecule, with a wide range of applications in the pharmaceutical, food, and cosmetics industries. Coumarin has been used for centuries in traditional medicine and has also been studied for its potential therapeutic and pharmacological properties.

科学的研究の応用

生体分子の蛍光標識

クマリン、特にクマリンは、生体分子の蛍光標識において重要な役割を果たしています . これは、ベンゼン環とα-ピロン環が融合した独特の化学構造によるもので、紫外線(UV)光による励起で興味深い蛍光挙動を示します .

金属イオン検出

クマリンのもう1つの重要な用途は、金属イオンの検出です . クマリンの独特の化学構造により、疎水性相互作用、πスタッキング、水素結合、双極子-双極子相互作用を通じてさまざまな標的に結合します .

ミクロ環境極性検出

クマリンは、ミクロ環境極性の検出にも使用できます . これは、特に化学と材料科学の分野で役立ち、ミクロ環境の極性を理解することで、材料の特性や挙動に関する貴重な洞察を得ることができます .

pH検出

上記に加えて、クマリンはpH検出にも使用されます . これは、環境科学、食品科学、医療診断など、正確なpH測定が重要なさまざまな分野で特に重要です .

治療応用

クマリンは優れた治療特性を持ち、癌、代謝、変性疾患などのさまざまな病気の治療に使用されてきました . クマリンの独特の化学構造は、さまざまな標的に結合しやすく、神経変性疾患、癌、炎症など、薬化学の多くの分野で有望な応用を示しています

Safety and Hazards

作用機序

Target of Action

Coumurrayin, a derivative of coumarin, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins, in the human body.

Mode of Action

For instance, some coumarin derivatives have been reported to inhibit the activity of certain enzymes, thereby altering the normal metabolic processes .

Biochemical Pathways

For example, they can undergo metabolism to form 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide . These metabolites may further interact with other biochemical pathways, leading to downstream effects .

Pharmacokinetics

Coumarin, from which coumurrayin is derived, is known to have a rapid absorption and low bioavailability when administered orally . This suggests an extensive first-pass effect. The elimination half-life of coumarin is around 0.80 to 1.02 hours , indicating a relatively fast clearance from the body.

Result of Action

Coumarin and its derivatives have been reported to exhibit various biological activities, including anticoagulant , anti-inflammatory, antimicrobial, antineoplastic, antioxidant, and immunomodulatory effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Coumurrayin can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect the metabolism and action of Coumurrayin . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .

生化学分析

Biochemical Properties

Coumurrayin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. The pattern of substitution on the basic coumarin core structure influences its biochemical properties, including therapeutic applications . Coumarin derivatives are extensively used as substrates for detecting enzymatic activity in cells, homogenates, and solution .

Cellular Effects

The effects of Coumurrayin on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Coumurrayin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

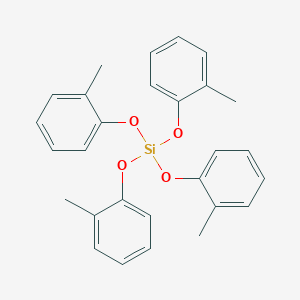

IUPAC Name |

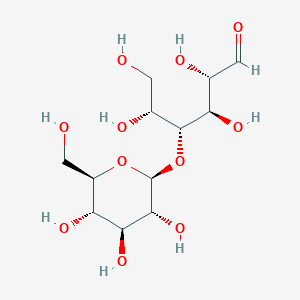

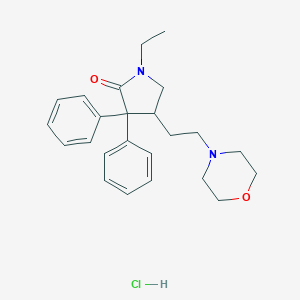

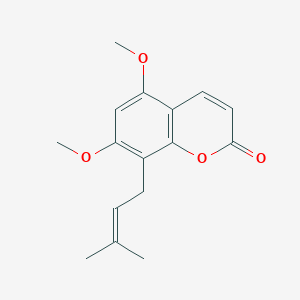

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPWRXPEOMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938160 | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17245-25-9 | |

| Record name | Coumurrayin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。